molecular formula C12H13NO4 B4916681 methyl 3-[(4-acetylphenyl)amino]-3-oxopropanoate

methyl 3-[(4-acetylphenyl)amino]-3-oxopropanoate

Cat. No.: B4916681
M. Wt: 235.24 g/mol
InChI Key: QVJOWAZYQQTPFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(4-acetylphenyl)amino]-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ester functional group, an amide linkage, and an aromatic ring with an acetyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(4-acetylphenyl)amino]-3-oxopropanoate typically involves the reaction of 4-acetylaniline with methyl acetoacetate. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Commonly used catalysts include hydrochloric acid or sodium hydroxide. The reaction mixture is then refluxed to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-acetylphenyl)amino]-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the ester or amide groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-[(4-acetylphenyl)amino]-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals or as a precursor for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism by which methyl 3-[(4-acetylphenyl)amino]-3-oxopropanoate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but typically include key enzymes or receptors involved in metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate
  • Methyl 3-[(4-chlorophenyl)amino]-3-oxopropanoate
  • Methyl 3-[(4-nitrophenyl)amino]-3-oxopropanoate

Uniqueness

Methyl 3-[(4-acetylphenyl)amino]-3-oxopropanoate is unique due to the presence of the acetyl group on the aromatic ring, which can influence its reactivity and interactions with biological targets. This structural feature may confer specific properties that make it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

methyl 3-(4-acetylanilino)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-8(14)9-3-5-10(6-4-9)13-11(15)7-12(16)17-2/h3-6H,7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJOWAZYQQTPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.